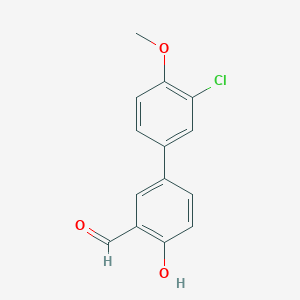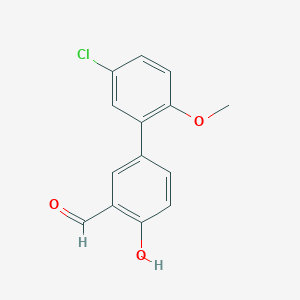
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% (2F-5TFP) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a colorless solid that is insoluble in water and is used as a reagent for various reactions. It is also used in the synthesis of a variety of organic compounds. 2F-5TFP has a wide range of applications in the laboratory, including the synthesis of pharmaceuticals, pesticides, and other chemicals.
Mecanismo De Acción
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is an organic compound that is used as a reagent in the synthesis of various organic compounds. It acts as a catalyst in the reaction, increasing the rate of reaction and the yield of the desired product. Additionally, it can be used to modify the properties of the desired product, such as its solubility, stability, and reactivity.
Biochemical and Physiological Effects
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is a reagent that is used in the synthesis of various organic compounds. It does not have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that do have biochemical and physiological effects, such as drugs and hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive, has a high yield, is easy to use, and is relatively non-toxic. However, it is not very soluble in water and is not very stable. Additionally, it can react with other compounds and can produce unwanted side products.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as polymers and nanomaterials. It could also be used in the synthesis of biologically active compounds, such as drugs and hormones. Additionally, it could be used in the synthesis of materials for medical applications, such as implants and prosthetics. Finally, it could be used in the synthesis of materials for industrial applications, such as catalysts and coatings.
Métodos De Síntesis
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is synthesized through the reaction of 2-formylphenol with 2-trifluoromethylphenol in the presence of a base. The reaction is carried out in a solvent such as ethanol, methanol, or acetone. The reaction is typically carried out at room temperature and is complete after several hours. The yield of the reaction is usually around 95%.
Aplicaciones Científicas De Investigación
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pesticides and pharmaceuticals. It is also used as a reagent in the synthesis of other organic compounds, such as dyes and pigments. Additionally, 2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of biologically active compounds, such as drugs and hormones.
Propiedades
IUPAC Name |
2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIABJOFDUIVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685271 |
Source


|
| Record name | 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261995-90-7 |
Source


|
| Record name | 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)










